(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
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Overview
Description
(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carboxylic acid hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions, where precursors are subjected to conditions that promote the formation of the bicyclic structure.
Functionalization: After forming the core, various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,9r)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid .
- (1R,5S)-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid .
Uniqueness
(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H20ClNO2S |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H19NO2S.ClH/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H/t12-,13+,14?; |
InChI Key |
QFGUUXYHMXOWPQ-LIWIJTDLSA-N |
Isomeric SMILES |
C1[C@@H]2CSC[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2CSCC(C2C(=O)O)CN1CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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